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molecular formula C11H10ClN3O2 B2951878 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 179486-47-6

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2951878
M. Wt: 251.67
InChI Key: HGWQNUBKCNLWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066641

Procedure details

155.6 g of 1-(4-chlorobenzyl)-3-cyanoacetyl-urea in 230 ml of 2-propanol were added to a solution of 14.0 g of KOH in 450 ml of 2-propanol and heated under reflux for 1 hour. After cooling the solid was collected and washed to give the title compound (153.4 g) as a white solid mp 238-41° C.
Name
1-(4-chlorobenzyl)-3-cyanoacetyl-urea
Quantity
155.6 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][NH:7][C:8]([NH:10][C:11](=[O:15])[CH2:12][C:13]#[N:14])=[O:9])=[CH:4][CH:3]=1.[OH-].[K+]>CC(O)C>[NH2:14][C:13]1[N:7]([CH2:6][C:5]2[CH:16]=[CH:17][C:2]([Cl:1])=[CH:3][CH:4]=2)[C:8](=[O:9])[NH:10][C:11](=[O:15])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
1-(4-chlorobenzyl)-3-cyanoacetyl-urea
Quantity
155.6 g
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)NC(CC#N)=O)C=C1
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
230 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
450 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CC1=CC=C(C=C1)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 153.4 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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